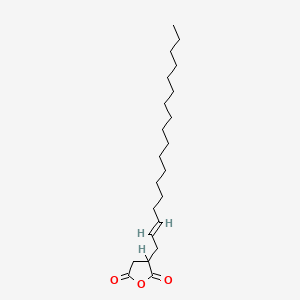
2-Octadecenylsuccinic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octadecenylsuccinic anhydride: is an organic compound that belongs to the class of alkenylsuccinic anhydrides. It is characterized by the presence of a long alkenyl chain attached to the succinic anhydride moiety. This compound is known for its amphiphilic properties, making it useful in various industrial applications, particularly as an emulsifying agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Octadecenylsuccinic anhydride is typically synthesized through the reaction of maleic anhydride with 1-octadecene. The reaction is carried out under mild alkaline conditions, often using a catalyst to facilitate the process. The general reaction can be represented as follows:
Maleic anhydride+1-octadecene→2-Octadecenylsuccinic anhydride
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Octadecenylsuccinic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2-Octadecenylsuccinic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Amidation: Involves the use of amines and may require heating to facilitate the reaction.
Major Products Formed:
Hydrolysis: 2-Octadecenylsuccinic acid.
Esterification: 2-Octadecenylsuccinic esters.
Amidation: 2-Octadecenylsuccinic amides.
Applications De Recherche Scientifique
2-Octadecenylsuccinic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the modification of biomolecules to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized as an emulsifying agent in the production of cosmetics, pharmaceuticals, and food products.
Mécanisme D'action
The mechanism of action of 2-Octadecenylsuccinic anhydride involves its ability to interact with both hydrophilic and hydrophobic substances due to its amphiphilic nature. This property allows it to stabilize emulsions by reducing the surface tension between immiscible liquids. The molecular targets and pathways involved in its action include the formation of micelles and the stabilization of oil-in-water or water-in-oil emulsions.
Comparaison Avec Des Composés Similaires
- 2-Dodecenylsuccinic anhydride
- 2-Octenylsuccinic anhydride
- Hexadecylsuccinic anhydride
Comparison: 2-Octadecenylsuccinic anhydride is unique due to its longer alkenyl chain, which enhances its hydrophobic properties compared to shorter-chain analogs like 2-Dodecenylsuccinic anhydride. This makes it more effective in applications requiring strong hydrophobic interactions, such as in the stabilization of emulsions and in the production of water-repellent coatings .
Propriétés
Numéro CAS |
67066-88-0 |
|---|---|
Formule moléculaire |
C22H38O3 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
3-octadec-2-enyloxolane-2,5-dione |
InChI |
InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h16-17,20H,2-15,18-19H2,1H3 |
Clé InChI |
KLAIOABSDQUNSA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC=CCC1CC(=O)OC1=O |
SMILES canonique |
CCCCCCCCCCCCCCCC=CCC1CC(=O)OC1=O |
Key on ui other cas no. |
67066-88-0 |
Description physique |
Liquid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















